Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate
Description
Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate (CAS: 1436389-36-4) is a fluorinated ester derivative characterized by a phenyl ring substituted with a 2-ethoxy-2-oxoethyl group and a difluoroacetate moiety. Its molecular formula is C₁₃H₁₄F₂O₄, with a molecular weight of 284.25 g/mol.
Properties
CAS No. |
2006277-16-1 |
|---|---|
Molecular Formula |
C14H16F2O4 |
Molecular Weight |
286.27 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate |
InChI |
InChI=1S/C14H16F2O4/c1-3-19-12(17)9-10-5-7-11(8-6-10)14(15,16)13(18)20-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
NSAKBZUXLLTHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(C(=O)OCC)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 2,2-difluoroacetate with 4-(2-ethoxy-2-oxoethyl)phenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and oxo compounds.
Scientific Research Applications
Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Halogen-Substituted Derivatives
- Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate (CAS: 135334-14-4):
- Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate (CAS: N/A):
Heterocyclic Derivatives
- Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate (CAS: 2490404-03-8): Incorporates a thiazole ring, introducing nitrogen and sulfur atoms.
Electron-Withdrawing Group Derivatives
- Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate (CAS: 1249974-01-3): The cyano group (-CN) strongly withdraws electrons, increasing the compound’s acidity and reactivity in nucleophilic substitutions. This derivative is often used as an intermediate in agrochemical synthesis .
Physicochemical Properties
Key Differences and Implications
Electronic Effects :
- The ethoxy-oxoethyl group in the target compound provides moderate electron withdrawal , balancing reactivity and stability. In contrast, halogens (Cl, Br) increase electrophilicity but reduce solubility .
Solubility :
- The target compound’s ethoxy groups improve solubility in organic solvents like ethyl acetate, whereas thiazole derivatives exhibit poor aqueous solubility due to aromatic stacking .
Bioactivity :
- Heterocyclic analogs (e.g., thiazole) show enhanced enzyme inhibition due to nitrogen’s hydrogen-bonding capacity, while the target compound’s ester groups may facilitate prodrug design .
Biological Activity
Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate (CAS Number: 2006277-16-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoroacetate and ethoxy groups may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 286.27 g/mol. Its structure includes a phenyl ring substituted with an ethoxy and difluoroacetate moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are still being explored, but preliminary studies suggest potential mechanisms of action related to apoptosis modulation and enzyme inhibition.
Anticancer Activity
A study focused on the structure-activity relationship (SAR) of related compounds revealed that derivatives with ethoxy and difluoromethyl groups can effectively inhibit antiapoptotic proteins such as Bcl-2. These proteins are critical in cancer cell survival, and their inhibition can lead to increased apoptosis in cancer cells. This compound may share similar mechanisms due to its structural similarities with effective Bcl-2 antagonists .
The mechanism by which ethyl difluoroacetates exert their biological effects often involves interaction with cellular signaling pathways. For instance, studies have shown that the introduction of difluoromethyl groups enhances lipophilicity and binding selectivity to target proteins, potentially improving the efficacy of the compound in cellular environments .
Data Table: Biological Activities of Similar Compounds
Pharmacokinetics and ADME Properties
Fluorinated compounds often exhibit enhanced absorption, distribution, metabolism, and excretion (ADME) properties due to their unique electronic characteristics. The difluoroacetate group in this compound is expected to improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate, and what purification methods are recommended?
- Methodological Answer : The compound is typically synthesized via multi-step esterification and fluorination. A common approach involves reacting 4-(2-ethoxy-2-oxoethyl)phenylacetic acid with a fluorinating agent (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Post-reaction, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitoring reaction progress with TLC and confirming purity via HPLC (>98%) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- <sup>1</sup>H/ <sup>19</sup>F NMR : Look for doublets in the <sup>19</sup>F NMR (δ -110 to -120 ppm) confirming the difluoroacetate group. In <sup>1</sup>H NMR, the ethyl ester protons appear as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm).
- IR Spectroscopy : Strong C=O stretches (~1740 cm<sup>-1</sup>) for ester groups and C-F stretches (~1150 cm<sup>-1</sup>).
- Mass Spectrometry (HRMS) : Validate the molecular ion peak [M+H]<sup>+</sup> matching the theoretical mass (C14H15F2O4, ~294.09 g/mol) .
Q. What are the primary stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Store in airtight, amber vials at -20°C under inert gas (N2 or Ar) to prevent hydrolysis of the ester and difluoroacetate groups. Regularly assess stability via HPLC to detect degradation products (e.g., free carboxylic acids) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly addressing low fluorination efficiency?
- Methodological Answer : Low fluorination yields often stem from moisture interference. Strategies include:
- Using rigorously dried solvents (e.g., molecular sieves for THF).
- Employing alternative fluorinating agents like XtalFluor-E, which tolerates trace moisture better.
- Monitoring reaction temperature (0–5°C) to suppress side reactions. Post-fluorination, optimize column chromatography conditions (e.g., gradient elution) to isolate the product from unreacted precursors .
Q. How should contradictory <sup>13</sup>C NMR data (e.g., unexpected splitting of ester carbonyl peaks) be resolved?
- Methodological Answer : Splitting may arise from rotameric equilibria or residual catalyst metals. Solutions include:
Q. What mechanistic insights explain the reactivity of the difluoroacetate group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the difluoroacetate group enhances electrophilicity at the adjacent carbonyl carbon. Investigate via:
- Kinetic studies under varying nucleophile concentrations (e.g., amines, thiols).
- Computational modeling (e.g., Mulliken charge analysis) to map electron density distribution.
- Trapping intermediates with <sup>18</sup>O-labeled water to track hydrolysis pathways .
Q. What strategies mitigate toxicity risks during in vitro biological studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
